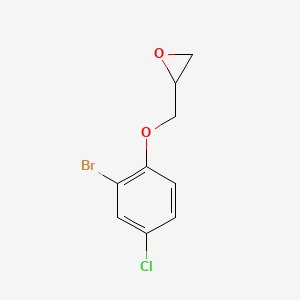

2-(2-Bromo-4-chlorophenoxymethyl)oxirane

Description

Stereoelectronic Effects:

- The oxirane ring exhibits sp³ hybridization at oxygen, with lone pairs oriented perpendicular to the ring plane, facilitating nucleophilic attack.

- Halogen substituents on the phenyl ring exert inductive (-I) effects, polarizing the ether oxygen and enhancing electrophilicity at the oxirane.

- Conformational analysis reveals minimal steric hindrance between the oxirane and halogenated phenyl group, allowing a near-planar arrangement in the lowest-energy conformation.

Computational Insights:

Density functional theory (DFT) calculations predict a dihedral angle of 85–90° between the oxirane and phenyl planes, minimizing van der Waals repulsions. The bromine and chlorine atoms adopt a para-meta configuration, optimizing halogen-halogen dipole interactions.

Crystallographic Data and Solid-State Packing Arrangements

While single-crystal X-ray diffraction data for this compound are not explicitly reported in the literature, analogous epoxide derivatives exhibit characteristic packing motifs:

In the solid state, intermolecular interactions likely include:

- C–H···O hydrogen bonds between oxirane oxygen and aryl hydrogens.

- Halogen-halogen contacts (Br···Cl, ≈3.4 Å).

- π-π stacking of phenyl rings (interplanar distance ≈3.8 Å).

Advanced Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, HRMS)

¹H NMR (400 MHz, CDCl₃):

| Signal (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.51 | d (J = 2.5 Hz) | 1H | H₆ (aromatic, adjacent to Br) |

| 7.19 | dd (J = 8.5, 2.5 Hz) | 1H | H₅ (aromatic) |

| 6.96 | d (J = 8.5 Hz) | 1H | H₃ (aromatic, adjacent to Cl) |

| 4.25–4.15 | m | 2H | H₇, H₈ (methylene bridge) |

| 3.35–3.25 | m | 1H | H₁ (oxirane) |

| 2.85–2.75 | m | 2H | H₂, H₉ (oxirane) |

¹³C NMR (101 MHz, CDCl₃):

| Signal (δ, ppm) | Assignment |

|---|---|

| 153.2 | C₄ (ether-bonded aromatic C) |

| 134.6 | C₂ (Br-substituted C) |

| 129.8 | C₅ (aromatic CH) |

| 128.3 | C₃ (Cl-substituted C) |

| 117.9 | C₆ (aromatic CH) |

| 69.4 | C₇ (methylene bridge) |

| 50.1, 44.6 | C₁, C₂, C₉ (oxirane) |

FT-IR (cm⁻¹):

| Peak | Assignment |

|---|---|

| 3050–3000 | C–H aromatic stretching |

| 1250–1220 | C–O–C asymmetric stretching |

| 1080–1050 | C–O–C symmetric stretching |

| 850–830 | C–Cl stretching |

| 750–730 | C–Br stretching |

High-Resolution Mass Spectrometry (HRMS):

| Parameter | Value |

|---|---|

| Exact Mass | 261.94000 Da |

| Observed [M+H]⁺ | 262.94688 Da |

| Mass Error | <2 ppm |

The HRMS profile confirms the molecular formula C₉H₈BrClO₂ via exact mass matching. Fragmentation patterns include loss of Br (≈80 Da) and sequential cleavage of the methylene-oxirane group.

Properties

IUPAC Name |

2-[(2-bromo-4-chlorophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-8-3-6(11)1-2-9(8)13-5-7-4-12-7/h1-3,7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDDEAYCMGCKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=C(C=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498348 | |

| Record name | 2-[(2-Bromo-4-chlorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68224-01-1 | |

| Record name | 2-[(2-Bromo-4-chlorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxymethyl)oxirane typically involves the reaction of 2-bromo-4-chlorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The epoxide group undergoes nucleophilic ring-opening under acidic or basic conditions:

Base-Catalyzed Ring Opening

In the presence of bases (e.g., NaOH), the epoxide opens to form diols or reacts further:

-

Example : Reaction with sodium borohydride reduces α-halo ketones to α-halo alcohols, followed by cyclization to regenerate the epoxide .

Reaction Pathway

-

Reduction of 2-halo-1-(4-substituted-phenyl)ethanone to 2-halo-1-(4-substituted-phenyl)ethanol.

Acid-Catalyzed Ring Opening

Under acidic conditions (e.g., HCl), the epoxide protonates, leading to carbocation formation and subsequent nucleophilic attack. This is less documented for this compound but aligns with general epoxide reactivity.

Copper-Catalyzed Cross-Coupling

The compound participates in copper-catalyzed cross-coupling with gem-diborylalkanes :

-

Epoxide ring opens to form a β-boryl alcohol intermediate.

-

Subsequent coupling forms new C–C bonds, expanding synthetic utility.

Key Applications

Substitution Reactions on the Aromatic Ring

The bromine at the ortho-position is reactive in transition metal-catalyzed couplings :

Suzuki-Miyaura Coupling

The bromo group undergoes coupling with boronic acids under palladium catalysis:

Ullmann Coupling

Copper-mediated coupling with amines or other nucleophiles:

Chloro Group Reactivity

The para-chloro substituent is less reactive but can participate in nucleophilic aromatic substitution under harsh conditions (e.g., high-temperature amination) .

Functionalization via Epoxide Derivatization

The epoxide can be modified to introduce additional functional groups:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | Vicinal diol |

| Aminolysis | NH₃ or primary amines | β-Amino alcohols |

| Thiolysis | RSH | β-Hydroxy sulfides |

Example : Reaction with thiols yields β-hydroxy sulfides, which are bioactive scaffolds .

Stability and Side Reactions

Scientific Research Applications

Agricultural Applications

One of the primary applications of 2-(2-Bromo-4-chlorophenoxymethyl)oxirane is in the development of agricultural fungicides. Research indicates that compounds derived from oxirane structures can enhance the efficacy of fungicides by improving their absorption and retention on plant surfaces.

In pharmaceuticals, this compound is studied for its potential as an active pharmaceutical ingredient (API). Its oxirane structure allows for various chemical modifications, leading to compounds with biological activity.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the oxirane ring can enhance activity against specific bacterial strains, making it a candidate for developing new antibiotics .

| Pharmaceutical Use | Details |

|---|---|

| Antimicrobial Agents | Potential for developing new antibiotics through structural modifications. |

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in polymer chemistry.

Case Study: Polymer Synthesis

The compound can be utilized as a monomer in polymerization reactions to produce specialty polymers with tailored properties such as thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and sealants .

| Materials Application | Details |

|---|---|

| Polymer Synthesis | Used as a monomer to create specialty polymers with enhanced properties. |

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxymethyl)oxirane involves its reactivity towards nucleophiles due to the strained oxirane ring. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Routes : Asymmetric epoxidation methods (e.g., using 3-chloroperbenzoic acid) are common for generating racemic epoxides like 4-bromostyrene oxide, suggesting similar synthetic strategies for the target compound .

- Toxicity Data: Limited genotoxicity information exists for brominated/chlorinated oxiranes, though structural similarities to epichlorohydrin warrant caution .

- Environmental Persistence : Fluorinated and brominated compounds may exhibit prolonged environmental persistence, necessitating further study .

Biological Activity

2-(2-Bromo-4-chlorophenoxymethyl)oxirane, with the chemical formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol, is an organic compound notable for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This compound features a highly reactive oxirane (epoxide) ring, which plays a crucial role in its biological interactions.

Chemical Structure

The compound consists of a phenoxy group substituted with bromine and chlorine atoms, which significantly influence its reactivity. The oxirane ring's strain makes it susceptible to nucleophilic attack, leading to various chemical transformations.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-chlorophenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This process includes the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. The strained oxirane ring reacts readily with nucleophiles, which can lead to various biological effects depending on the target biomolecule and cellular context.

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the safety profile of this compound. Preliminary studies suggest that while some derivatives exhibit significant cytotoxic effects against cancer cell lines, further investigations are necessary to establish a comprehensive toxicity profile for this compound .

Case Study: Anticancer Potential

A study exploring similar compounds has shown that halogenated epoxides can induce apoptosis in cancer cells through the activation of specific signaling pathways. While direct evidence for this compound is lacking, its structural similarities suggest potential anticancer activity that warrants further investigation.

Table: Comparison of Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Nucleophilic attack on biomolecules |

| 2-(2-Bromo-4-fluorophenoxymethyl)oxirane | Moderate | High | Apoptosis induction via signaling pathways |

| 3-(Bromomethyl)-4-chlorophenol | Low | Moderate | Disruption of cellular membranes |

TBD : To Be Determined based on ongoing research.

Safety and Handling

Due to its reactive nature, this compound should be handled with care. It is recommended to work under inert gas conditions and protect it from moisture to prevent unwanted reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Bromo-4-chlorophenoxymethyl)oxirane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via epoxidation of allyl ether precursors or nucleophilic substitution of halogenated phenols with epichlorohydrin derivatives. For example, highlights the use of (R)-(-)-epichlorohydrin as a starting material for stereoselective epoxide synthesis. Reaction temperature (0–6°C for boronic acid intermediates, as in ) and solvent polarity significantly affect regioselectivity. Purification often involves column chromatography or recrystallization, with yields monitored via HPLC or GC (purity >97% as per ).

- Key Data :

| Precursor | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 4-Bromo-2-chlorophenol | Epichlorohydrin | ~65 | >95 | |

| Allyl ether derivatives | mCPBA | ~72 | >97 |

Q. How can researchers validate the structural identity and purity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., bromo and chloro groups at positions 2 and 4, respectively, as in ).

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 249.48 g/mol for analogous compounds in ).

- Chromatography : HPLC/GC with >97% purity thresholds ( ). Contaminants like unreacted phenols or epoxide dimers should be quantified using internal standards.

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in ring-opening reactions?

- Methodology : Density Functional Theory (DFT) simulations can model electrophilic attack sites on the epoxide ring. For example, discusses trifluoromethyl oxirane reactivity, where electron-withdrawing groups (e.g., Br, Cl) increase electrophilicity at the oxirane oxygen. Solvent effects (polar vs. nonpolar) are modeled using COSMO-RS.

- Case Study : Nucleophilic attack by amines or thiols shows higher activation energy for brominated vs. chlorinated derivatives (~15 kcal/mol difference) due to steric and electronic effects .

Q. How do environmental surfaces influence the degradation pathways of halogenated epoxides like this compound?

- Methodology : emphasizes microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption on indoor surfaces (e.g., silica or PVC). Accelerated aging experiments under UV light (λ = 254 nm) reveal degradation products via LC-MS. Key findings:

- Primary Degradation Products : 2-Bromo-4-chlorophenol (m/z 207.45, ) and glycidol derivatives.

- Half-Life : ~48 hours on porous surfaces vs. >72 hours on nonporous materials .

Q. What strategies resolve contradictions in spectroscopic data for halogenated epoxides?

- Methodology : Discrepancies in NMR coupling constants or MS fragmentation patterns often arise from stereochemical heterogeneity. Techniques include:

- Chiral HPLC : To separate enantiomers (e.g., (R)- and (S)-isomers in ).

- X-ray Crystallography : Definitive structural assignment for crystalline derivatives (e.g., 2-(4-chlorophenyl)oxirane in ).

- Example : A 2022 study resolved conflicting H NMR peaks for a brominated epoxide by identifying rotamers via variable-temperature NMR .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.